molecular formula C8H6F4N2O B2827551 [4-Fluoro-2-(trifluoromethyl)phenyl]urea CAS No. 1980054-01-0

[4-Fluoro-2-(trifluoromethyl)phenyl]urea

Cat. No.: B2827551
CAS No.: 1980054-01-0
M. Wt: 222.143
InChI Key: ZBRWCLXZZPLGHY-UHFFFAOYSA-N
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Description

[4-Fluoro-2-(trifluoromethyl)phenyl]urea (CAS 1980054-01-0) is a fluorinated organic compound with the molecular formula C8H6F4N2O and a molecular weight of 222.14 g/mol. It belongs to a class of unsymmetrical urea derivatives that are gaining significant attention in medicinal and agrochemical research due to the valuable properties imparted by the fluorine and trifluoromethyl substituents . These groups are known to enhance metabolic stability, membrane permeability, and binding affinity in bioactive molecules . In pharmaceutical research, urea derivatives containing fluoro and trifluoromethyl groups are recognized as prominent multiple kinase inhibitors . This scaffold is a key intermediate in the synthesis of more complex molecules for investigating new therapeutic agents. Notably, similar urea-based compounds have been identified as potent inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases , and are being explored in oncology research, such as for the treatment of triple-negative breast cancer . For research use only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-fluoro-2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2O/c9-4-1-2-6(14-7(13)15)5(3-4)8(10,11)12/h1-3H,(H3,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRWCLXZZPLGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2 Trifluoromethyl Phenyl Urea Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational states of a molecule. These methods are exceptionally sensitive to the presence of specific functional groups and provide a unique "fingerprint" for the molecule as a whole. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides critical information about the functional groups present. For [4-Fluoro-2-(trifluoromethyl)phenyl]urea, the key vibrational modes are associated with the urea (B33335) moiety and the substituted phenyl ring.

The N-H stretching vibrations of the primary and secondary amine groups in the urea portion typically appear as broad bands in the region of 3300–3500 cm⁻¹. orientjchem.orgresearchgate.net The carbonyl (C=O) stretching vibration, characteristic of the urea group, is expected to produce a very strong and sharp absorption band, typically observed between 1650 and 1750 cm⁻¹. orientjchem.orgresearchgate.net The position of this band can be influenced by hydrogen bonding.

Vibrations corresponding to the substituted benzene (B151609) ring are also prominent. Aromatic C-H stretching modes are generally found above 3000 cm⁻¹. orientjchem.org The C=C ring stretching vibrations occur in the 1400–1610 cm⁻¹ region. orientjchem.org The presence of electron-withdrawing substituents like fluorine and trifluoromethyl groups influences the electronic distribution and bond strengths within the ring, leading to shifts in these characteristic frequencies. Strong absorptions corresponding to C-F and C-F₃ stretching are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Urea)Stretching3300 - 3500Medium-Strong, Broad
C-H (Aromatic)Stretching3000 - 3100Medium-Weak
C=O (Urea)Stretching (Amide I)1650 - 1750Strong, Sharp
N-H (Urea)Bending (Amide II)1550 - 1640Medium-Strong
C=C (Aromatic)Ring Stretching1400 - 1610Medium-Variable
C-N (Urea)Stretching1350 - 1450Medium-Strong
C-F (Trifluoromethyl)Stretching1100 - 1400Strong
C-F (Aromatic)Stretching1000 - 1250Strong

Raman Spectroscopy (FT-Raman) for Vibrational Fingerprinting

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light from a laser source. youtube.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. This often means that symmetric, non-polar bonds produce strong Raman signals.

For this compound, the symmetric stretching of the aromatic ring is expected to be a prominent feature in the FT-Raman spectrum. nih.govdtic.mil The C=O stretching vibration is also typically Raman active. orientjchem.orgresearchgate.net The symmetric stretching of the CF₃ group would also be expected to yield a characteristic Raman signal. This technique is particularly useful for analyzing the skeletal vibrations of the phenyl ring, which provides a detailed vibrational fingerprint of the molecule. dtic.mil The combination of both FT-IR and FT-Raman spectra provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Table 2: Expected FT-Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
C-H (Aromatic)Stretching3050 - 3100Strong
C=O (Urea)Stretching1650 - 1700Medium
C=C (Aromatic)Ring Stretching1580 - 1610Strong
C-N (Urea)Stretching1250 - 1300Medium
Aromatic RingRing Breathing Mode~1000Strong, Sharp
C-F₃Symmetric Stretching700 - 800Strong

Potential Energy Distribution (PED) Analysis of Vibrational Modes

While FT-IR and FT-Raman spectra provide the frequencies of vibrational modes, assigning these frequencies to specific molecular motions can be complex, especially in molecules with many atoms where vibrations can be coupled. Potential Energy Distribution (PED) analysis is a theoretical calculation used to provide a quantitative description of the contribution of various internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. nih.govresearchgate.net

The analysis is typically performed using computational methods, such as Density Functional Theory (DFT). nih.gov For a molecule like this compound, PED analysis would be crucial to definitively assign the bands in the crowded fingerprint region of the spectra (below 1500 cm⁻¹). For example, it can distinguish between C-F stretching, C-C ring deformations, and C-N stretching modes that may overlap. nih.gov PED analysis validates the assignments of spectral bands by quantifying the nature of the vibration, confirming, for instance, that a band at ~1700 cm⁻¹ is >90% C=O stretching character, thus unambiguously identifying it as the carbonyl group vibration.

Table 3: Illustrative PED Analysis for Selected Vibrational Modes of a Phenylurea Derivative

Observed Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)PED Contributions (%)Assignment
~34503475ν(N-H) (98%)N-H asymmetric stretch
~17001695ν(C=O) (92%), δ(N-H) (8%)C=O stretch (Amide I)
~16001605ν(C=C) (85%), δ(C-H) (10%)Aromatic C=C stretch
~11801175ν(C-F₃) (75%), ν(C-C) (15%)C-F₃ symmetric stretch

Note: This table is illustrative, based on typical results for similar molecules. Specific values require dedicated quantum chemical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For organic compounds, ¹H and ¹³C NMR are the most common variants.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each type, and how many neighboring protons each has. In this compound, there are several distinct proton environments.

Amide Protons (-NH- and -NH₂) : These protons typically appear as broad signals due to quadrupole broadening and chemical exchange. Their chemical shifts can vary widely (typically δ 5.0-9.0 ppm) depending on the solvent, concentration, and temperature, due to their involvement in hydrogen bonding. ucl.ac.uk The -NH- proton will be a singlet (or triplet if coupled to the adjacent NH2), while the -NH₂ protons will appear as a singlet.

Aromatic Protons (Ar-H) : The phenyl ring has three protons. Due to the asymmetric substitution pattern, they are chemically non-equivalent and will give rise to three distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). libretexts.org The powerful electron-withdrawing effects of the fluorine and trifluoromethyl groups will deshield these protons, shifting their signals downfield. msu.edu The splitting pattern will be complex due to proton-proton (H-H) coupling and proton-fluorine (H-F) coupling. For example, the proton ortho to the fluorine atom will appear as a doublet of doublets due to coupling with the adjacent aromatic proton and the fluorine atom.

Table 4: Predicted ¹H NMR Spectral Data for this compound

Proton LabelChemical EnvironmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Hₐ (-NH-)Amide (secondary)8.0 - 9.0Broad singlet
Hₓ (-NH₂)Amide (primary)5.5 - 7.0Broad singlet
H-3Aromatic (ortho to -NH and -CF₃)8.0 - 8.4Doublet
H-5Aromatic (ortho to -F, meta to -CF₃)7.2 - 7.6Doublet of Doublets
H-6Aromatic (meta to -F and -NH)7.0 - 7.4Triplet of Doublets

Note: Predicted shifts and multiplicities are estimates. Actual values depend on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single sharp peak.

Carbonyl Carbon (C=O) : The urea carbonyl carbon is significantly deshielded and will appear far downfield, typically in the range of δ 150-180 ppm. libretexts.org

Aromatic Carbons : The six aromatic carbons are all in unique chemical environments and will produce six distinct signals. The carbons directly attached to the electronegative F and CF₃ groups (C-4 and C-2, respectively) will be strongly influenced. oregonstate.edu The carbon bonded to fluorine (C-4) will appear as a large doublet due to one-bond C-F coupling. The signals for other ring carbons will also show smaller couplings to the fluorine atom (two-bond and three-bond C-F coupling).

Trifluoromethyl Carbon (-CF₃) : The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms. Its chemical shift is typically observed in the δ 120-130 ppm region. youtube.com

Table 5: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomChemical EnvironmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C=OUrea carbonyl152 - 160Singlet
C-1Aromatic (ipso to -NH)135 - 140Doublet (small J)
C-2Aromatic (ipso to -CF₃)125 - 130Quartet (small J)
C-3Aromatic CH115 - 120Doublet (small J)
C-4Aromatic (ipso to -F)158 - 165Doublet (large J)
C-5Aromatic CH118 - 122Doublet (medium J)
C-6Aromatic CH128 - 132Singlet
-CF₃Trifluoromethyl120 - 125Quartet (large J)

Note: Predicted shifts and multiplicities are estimates. Actual values depend on the solvent and spectrometer frequency.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

Fluorine-19 NMR spectroscopy is a highly sensitive and informative technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The large chemical shift dispersion, typically spanning over 800 ppm, allows for the clear resolution of signals from fluorine atoms in different chemical environments.

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two different fluorine environments: the single fluorine atom attached directly to the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group.

Aryl-Fluoride (Ar-F): The chemical shift for a fluorine atom directly attached to an aromatic ring typically appears in the range of -80 ppm to -170 ppm relative to the standard CFCl₃. The exact position is influenced by the electronic effects of the other substituents on the ring.

Trifluoromethyl (-CF₃) Group: The signal for a -CF₃ group attached to an aromatic ring is generally found in a narrower and more downfield region, typically between -60 ppm and -70 ppm. ucsb.edu

The multiplicity of these signals is determined by spin-spin coupling with nearby magnetic nuclei, primarily protons (¹H) and other fluorine atoms (¹⁹F). The Ar-F signal would likely appear as a multiplet due to coupling with adjacent aromatic protons. Similarly, the -CF₃ signal may show coupling to the proton at the C3 position of the phenyl ring. Long-range coupling between the Ar-F and the -CF₃ group is also possible, although the coupling constant (J-value) would be small. The combination of distinct chemical shifts and coupling patterns provides unambiguous confirmation of the fluorine environments within the molecule. nih.gov

Table 1: Predicted ¹⁹F NMR Chemical Shift Ranges for this compound

Fluorine EnvironmentPredicted Chemical Shift (δ) vs. CFCl₃Expected Multiplicity
Ar-F -80 to -170 ppmMultiplet
Ar-CF₃ -60 to -70 ppmSinglet or narrow multiplet

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (C₈H₆F₄N₂O), the molecular weight is 234.14 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be measured, providing a highly accurate molecular formula confirmation.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 234. The fragmentation of this molecular ion would likely proceed through several predictable pathways based on the functional groups present:

Alpha-Cleavage: Cleavage of the bonds adjacent to the urea carbonyl group is a common pathway. This could lead to the formation of ions corresponding to the [4-fluoro-2-(trifluoromethyl)phenyl]isocyanate radical cation (m/z = 205) or the [4-fluoro-2-(trifluoromethyl)phenyl]aminium radical cation (m/z = 179).

Loss of CF₃: The trifluoromethyl group is a relatively stable radical. Loss of a ·CF₃ radical from the molecular ion would result in a fragment at m/z = 165. nist.gov

Urea Bond Cleavage: The central C-N bonds of the urea linkage can cleave, leading to characteristic fragments. Cleavage could produce an ion at m/z = 179 corresponding to [H₂N-C₆H₃(F)(CF₃)]⁺ or an ion at m/z = 163 corresponding to [OCN-C₆H₃(F)]⁺.

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer could lead to other minor fragments. miamioh.edu

Analysis of these fragmentation patterns allows for the piecing together of the molecule's structure, confirming the connectivity of the substituted phenyl ring to the urea moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Activity

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. In organic molecules like this compound, the principal chromophores—the parts of the molecule that absorb light—are the substituted benzene ring and the carbonyl group (C=O) of the urea moiety.

The expected electronic transitions are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions with high molar absorptivity (ε). The conjugated π system of the 4-fluoro-2-(trifluoromethyl)phenyl ring is expected to give rise to strong absorption bands in the UV region, likely between 200 and 300 nm.

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms of the urea group) to a π* antibonding orbital. These are lower-energy transitions and are characteristically much weaker (lower ε) than π → π* transitions. The n → π* transition associated with the carbonyl group would likely appear as a shoulder or a weak band at a longer wavelength than the main π → π* absorption.

The UV-Vis spectrum of unsubstituted urea shows absorption below 250 nm. nist.gov The presence of the substituted aromatic ring in this compound is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. The solvent used for analysis can also influence the position of these peaks.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea, provides significant insight into the expected solid-state conformation and packing. nih.gov X-ray crystallography determines the precise spatial arrangement of atoms in a crystal lattice, revealing bond lengths, bond angles, and torsional angles.

In a related thiourea (B124793) derivative, the dihedral angle between the benzene ring and the thiourea fragment was found to be 69.41(5)°. nih.gov A similar non-planar conformation would be expected for this compound, where the urea plane is twisted relative to the aromatic ring to minimize steric hindrance. The technique would also confirm the bond lengths and angles of the C-F and C-CF₃ moieties, which are influenced by their electronic interactions with the aromatic system. researchgate.netresearchgate.net

Table 2: Representative Crystallographic Data for an Analogous Thiourea Derivative

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.8622 (1)
b (Å)8.9073 (1)
c (Å)11.0341 (1)
α (°)113.687 (1)
β (°)103.419 (1)
γ (°)95.653 (1)
Data from N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea nih.gov

The crystal packing of urea derivatives is typically dominated by a network of intermolecular hydrogen bonds. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This commonly leads to the formation of robust, self-assembled hydrogen-bonded motifs.

A prevalent motif in ureas and thioureas is the centrosymmetric inversion dimer, where two molecules are linked by a pair of N-H···O (or N-H···S) hydrogen bonds, forming a characteristic R²₂(8) ring graph set. nih.gov Beyond this primary interaction, other weaker interactions play a crucial role in stabilizing the three-dimensional crystal lattice. These can include:

C-H···O and C-H···F interactions: Weak hydrogen bonds involving aromatic C-H groups and either the urea oxygen or fluorine atoms.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules. In the thiourea analogue, a π-π stacking interaction was observed with a centroid-centroid separation of 3.7098 (6) Å. nih.gov

These directional interactions collectively dictate the supramolecular architecture and influence the material's physical properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is mapped over the molecule of interest, and properties such as the normalized contact distance (dₙₒᵣₘ) are plotted onto this surface. The dₙₒᵣₘ map highlights regions of close intermolecular contact; negative values (shown as red spots) indicate contacts shorter than the van der Waals radii sum, which are typically associated with hydrogen bonds and other strong interactions. mdpi.comnih.gov

For a molecule like this compound, the fingerprint plot would be expected to show:

A large contribution from H···H contacts , representing the van der Waals surface.

Sharp spikes corresponding to the strong O···H/H···O contacts from the N-H···O hydrogen bonds.

Significant contributions from F···H/H···F contacts, indicating the importance of C-H···F interactions in the crystal packing.

Contributions from C···H/H···C contacts, which can be indicative of C-H···π interactions.

This quantitative analysis provides a detailed understanding of the hierarchy and relative importance of the various forces that govern the supramolecular assembly of the crystal. nih.gov

Structure Activity Relationship Sar Investigations of 4 Fluoro 2 Trifluoromethyl Phenyl Urea Derivatives

Impact of Substituent Modifications on Molecular Activity

Modifications to the substituents on the [4-Fluoro-2-(trifluoromethyl)phenyl]urea core are a primary strategy for modulating biological activity. The electronic and steric properties of these substituents can profoundly influence how the molecule interacts with its biological target.

The incorporation of fluorine and trifluoromethyl (-CF₃) groups is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule. mdpi.comnih.gov In the context of the this compound scaffold, these groups serve multiple functions that are critical to efficacy and selectivity.

The trifluoromethyl group is a strong electron-withdrawing group, a characteristic that can significantly enhance target binding affinity through improved hydrogen bonding and electrostatic interactions. mdpi.com Its presence deactivates the aromatic ring, which is a common strategy for reducing metabolic degradation, thereby increasing the molecule's half-life. mdpi.com The -CF₃ group is also highly lipophilic (Hansch π value of +0.88), which can improve membrane permeability and in vivo transport. mdpi.com This increased lipophilicity can also lead to stronger hydrophobic interactions with target proteins. mdpi.comnih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, contributing to the high metabolic stability of the trifluoromethyl group. mdpi.com

Together, the 4-fluoro and 2-trifluoromethyl substituents create a unique electronic and steric profile that is often key to the scaffold's biological activity. Extensive SAR investigations are typically required to determine the optimal placement of fluorine-containing groups to maximize biological activity and metabolic stability. mdpi.com

Table 1: Physicochemical Properties and Roles of Fluorine-Containing Groups

PropertyFluorine (F)Trifluoromethyl (-CF₃)Impact on Molecular Activity
Electronegativity HighHigh (strong electron-withdrawing)Modulates pKa, enhances electrostatic interactions, improves hydrogen bonding capability. mdpi.comnih.gov
Lipophilicity Increases lipophilicitySignificantly increases lipophilicityEnhances membrane permeability, transport, and hydrophobic interactions with targets. mdpi.comnih.gov
Metabolic Stability Can block metabolic hotspotsHigh due to strong C-F bondsIncreases in vivo half-life by preventing metabolic degradation. mdpi.comnih.gov
Steric Size Small (similar to H)Larger than a methyl groupCan improve binding affinity and selectivity through enhanced steric interactions. mdpi.com

While the 4-fluoro and 2-trifluoromethyl groups are often core features, further substitutions on the second phenyl ring of the urea (B33335) derivative are critical for tuning activity. The position, electronic nature (electron-donating or electron-withdrawing), and steric bulk of these additional substituents dictate the molecule's interaction with its target.

SAR studies on various urea derivatives have yielded key insights:

Position: In one study of 1,2,4-triazole (B32235) derivatives, introducing a 2,4-dichloro substitution on the terminal phenyl ring slightly enhanced antifungal activity, whereas a 3,4-dichloro substitution significantly reduced it. icm.edu.pl This highlights that the specific location of a substituent is crucial for productive interactions.

Electronic Nature: The electronic properties of substituents can have a varied impact. For instance, in a series of HIV-1 capsid inhibitors, derivatives with electron-withdrawing groups like 4-CN maintained moderate antiviral activity, similar to the unsubstituted compound. nih.gov This suggests that for some targets, the electronic nature of the substituent is less critical than its size or position.

Steric Bulk: The size and shape of substituents are often a determining factor for potency. In a series of anti-tuberculosis agents based on a trifluorophenyl urea scaffold, bulky, hydrophobic groups like adamantyl were strongly preferred over smaller, straight-chain alkyl groups. nih.gov Replacing the adamantyl group with smaller cyclic systems like cyclohexyl or cyclopentyl led to a considerable decrease in activity. nih.gov However, excessively bulky groups can also be detrimental; in an antifungal series, adding a phenyl group to the terminal ring significantly decreased activity, likely due to steric hindrance. icm.edu.pl

These findings underscore the necessity of carefully balancing the steric and electronic properties of phenyl ring substituents to achieve optimal biological activity.

Table 2: Impact of Phenyl Ring Substitutions on Antifungal Activity of 1,2,4-Triazole Derivatives

Compound IDSubstitution on Terminal Phenyl RingFungal Growth Inhibition (%)Reference
7a Unsubstituted65.2 ± 3.0 icm.edu.pl
7b 4-Methyl51.5 ± 4.0 icm.edu.pl
7c 4-Phenyl39.4 ± 3.1 icm.edu.pl
7g 2,4-Dichloro66.7 ± 1.5 icm.edu.pl
7h 3,4-Dichloro39.4 ± 1.6 icm.edu.pl
7i 4-Chloro53.0 ± 1.5 icm.edu.pl

Modifications of the Urea Linker and Their Consequences for Activity

Replacing the urea linker with bioisosteres like thiourea (B124793) or carbamate (B1207046) is a common strategy to probe the importance of the urea moiety and to modify physicochemical properties.

Thiourea Analogues: The replacement of the urea oxygen with sulfur to form a thiourea (-NH-C(S)-NH-) can significantly alter the molecule's properties. Thioureas are generally more acidic than their urea counterparts. researchgate.net While the fundamental hydrogen bonding pattern is retained, the sulfur atom is a poorer hydrogen bond acceptor than oxygen. This change can lead to a decrease in activity if the carbonyl oxygen's hydrogen-bonding capability is critical for target interaction. nih.gov However, in some cases, thiourea derivatives have shown potent activity. For example, some adamantyl thiourea derivatives were designed for the treatment of Mycobacterium tuberculosis infections, although SAR studies indicated the urea moiety was generally fundamental for the highest activity. nih.gov

Carbamate Analogues: Carbamates (-O-C(O)-NH-) represent another class of urea bioisosteres. This moiety is known for its metabolic stability and good membrane permeability. researchgate.net The replacement of a urea nitrogen with an oxygen atom reduces the number of hydrogen bond donors from two to one, which can drastically alter binding modes. Studies comparing urea- and carbamate-based organogelators found that the urea-based compounds were more efficient gelators, suggesting stronger intermolecular interactions, likely due to the additional N-H bond. rsc.org In the context of enzyme inhibition, the carbamate's ability to form hydrogen bonds via its carbonyl oxygen and N-H group remains a valuable feature for interacting with protein active sites. researchgate.net

The choice between a urea, thiourea, or carbamate linker ultimately depends on the specific requirements of the biological target, including the geometry of the binding pocket and the nature of the key interactions.

Alkylation of one or both nitrogen atoms of the urea linker (N-alkylation) is a powerful modification that can influence a molecule's conformation, solubility, and binding properties.

Introducing a methyl group onto a urea nitrogen disrupts the planarity of the molecule. nih.gov This disruption can break the symmetry of the urea and reduce the crystal packing energy, often leading to a significant increase in aqueous solubility. nih.gov For example, the N-methylation of N-1-naphthyl urea resulted in a 110-fold increase in solubility. nih.gov

However, N-alkylation also removes a hydrogen bond donor (the N-H proton), which can be detrimental to activity if that specific hydrogen bond is essential for target binding. The impact of N-alkylation is therefore highly context-dependent. In the development of certain antitubercular agents, mono- and di-N-methylated urea derivatives were synthesized to explore these effects. nih.gov Similarly, studies on aromatic ureas as potential antagonists of the colchicine-binding site on tubulin investigated the role of N-alkylation with 2-chloroethyl groups, finding that this modification was key to their covalent binding and antimitotic activity. nih.gov The increased nucleophilicity of an alkylated nitrogen can also influence reactivity and subsequent reactions in a synthetic pathway. uno.edu

Fragment-Based Design and Structural Optimization Strategies in Urea Derivative Development

Fragment-based drug discovery (FBDD) is a powerful strategy for developing potent and selective inhibitors, including those based on the urea scaffold. researchgate.net This approach involves identifying small, low-affinity chemical fragments that bind to a biological target, and then growing or merging these fragments into larger, more potent lead compounds.

The process typically begins by screening a library of low-molecular-weight fragments to find "hits" that bind to the target protein, often identified through biophysical methods like X-ray crystallography. rsc.org Once a fragment is identified, its binding mode is characterized, revealing key interaction points.

In the context of urea derivatives, a fragment might consist of a substituted phenyl ring or the urea moiety itself. Medicinal chemists then use this structural information to design new molecules. Optimization strategies include:

Fragment Growing: Adding new functional groups to the fragment to engage with adjacent pockets in the target protein, thereby increasing affinity and selectivity. rsc.org

Fragment Linking: Connecting two or more fragments that bind to different, nearby sites on the target to create a single, high-affinity molecule.

Fragment Merging: Combining the structural features of overlapping fragments into a novel chemical entity with improved properties. nih.gov

This approach allows for a more rational and efficient exploration of chemical space compared to traditional high-throughput screening. By building molecules piece by piece based on structural data, FBDD can lead to the development of highly optimized urea derivatives with improved potency and drug-like properties. researchgate.net

Role of Conformational Flexibility and Stereochemistry in Driving SAR

The three-dimensional arrangement of a molecule, dictated by its conformational flexibility and stereochemistry, is a critical determinant of its biological activity. These factors govern how a molecule interacts with its biological target, influencing binding affinity and efficacy. In the context of drug design and development, a thorough understanding of the conformational and stereochemical requirements for activity is paramount.

Stereochemistry, on the other hand, deals with the fixed spatial arrangement of atoms within a molecule. This includes the consideration of stereoisomers, which are molecules with the same chemical formula and connectivity but different arrangements of atoms in space. The presence of chiral centers or axes of chirality, such as in cases of atropisomerism, can give rise to enantiomers and diastereomers. nih.gov It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. One isomer may be highly active, while another may be less active or even inactive. nih.gov

Atropisomerism is a type of axial chirality that can arise from restricted rotation around a single bond, which is a possibility in substituted biaryl systems. nih.gov The differential biological activities of stable atropisomers have been documented for various compounds, where one atropisomer may exhibit the desired therapeutic effect while the other could be inactive or contribute to off-target effects. nih.govnih.gov

Mechanistic Organic Chemistry of Fluorinated Phenylurea Compounds

Exploration of Reaction Pathways and Transformation Mechanisms of Urea (B33335) Derivatives

The synthesis of [4-Fluoro-2-(trifluoromethyl)phenyl]urea, like other N-aryl ureas, is most commonly achieved through the reaction of a corresponding aniline (B41778) with an isocyanate or an isocyanate equivalent. The primary transformation involves the nucleophilic addition of the amine group of 4-fluoro-2-(trifluoromethyl)aniline (B1265432) to a suitable electrophilic carbonyl source.

A prevalent synthetic route involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with an alkali metal cyanate (B1221674) (e.g., sodium cyanate) in the presence of an acid. This in-situ generates isocyanic acid (HNCO), which then undergoes nucleophilic attack by the aniline.

Postulated Reaction Mechanism:

Protonation of Cyanate: The acid protonates the cyanate ion to form isocyanic acid.

OCN⁻ + H⁺ ⇌ HNCO

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoro-2-(trifluoromethyl)aniline attacks the electrophilic carbon atom of isocyanic acid. This is the key bond-forming step.

Proton Transfer: A subsequent proton transfer from the nitrogen of the original aniline to the nitrogen of the former isocyanic acid moiety results in the final urea product.

Alternatively, the synthesis can proceed via the reaction of 4-fluoro-2-(trifluoromethyl)aniline with a phosgene (B1210022) equivalent, such as triphosgene (B27547), to first form the corresponding isocyanate, N-(4-fluoro-2-(trifluoromethyl)phenyl) isocyanate. This isocyanate is a highly reactive intermediate. The subsequent addition of ammonia (B1221849) or an ammonia equivalent to this isocyanate readily furnishes the target urea.

Isocyanate Formation and Reaction:

Formation of Isocyanate: 4-fluoro-2-(trifluoromethyl)aniline reacts with triphosgene in the presence of a non-nucleophilic base to form N-(4-fluoro-2-(trifluoromethyl)phenyl) isocyanate.

Nucleophilic Addition of Ammonia: Ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.

Proton Transfer: A final proton transfer step yields this compound.

These reaction pathways are fundamental to the synthesis of a wide array of substituted phenylurea compounds and are influenced by the electronic nature of the substituents on the aniline ring.

Intrinsic Chemical Reactivity of Fluoro and Trifluoromethyl Substituents within Urea Systems

The fluorine and trifluoromethyl substituents on the phenyl ring of this compound are not mere spectators in the molecule's chemical behavior. Their potent electron-withdrawing properties, operating through both inductive and resonance effects, significantly modulate the reactivity of the entire system.

Identification of Electrophilic and Nucleophilic Sites based on Electronic Structure and Charge Distribution

The electronic landscape of this compound is heavily skewed by the electronegative fluorine and trifluoromethyl groups. This polarization creates distinct regions of electrophilicity and nucleophilicity within the molecule.

Electrophilic Sites:

Carbonyl Carbon: The carbonyl carbon of the urea moiety is a primary electrophilic center. Its electrophilicity is enhanced by the electron-withdrawing nature of the substituted phenyl ring, which pulls electron density away from the urea functionality.

Aromatic Ring Carbons: The carbon atoms of the phenyl ring, particularly those ortho and para to the strongly deactivating trifluoromethyl group, are rendered electron-deficient and thus susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally a difficult reaction.

Nucleophilic Sites:

Urea Nitrogens: The nitrogen atoms of the urea group possess lone pairs of electrons and are the primary nucleophilic centers in the molecule. However, their nucleophilicity is attenuated by the delocalization of these lone pairs into the carbonyl group and by the electron-withdrawing pull of the fluorinated phenyl ring.

Oxygen Atom: The carbonyl oxygen also has lone pairs and can act as a nucleophilic site, particularly in protonation or hydrogen bonding interactions.

Computational studies on analogous fluorinated thioureas have supported these general principles, showing that the presence of electron-withdrawing groups leads to a lower energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), suggesting greater chemical reactivity. Molecular Electrostatic Potential (MEP) maps of related compounds also highlight the electron-rich and electron-poor regions, confirming the locations of likely nucleophilic and electrophilic attack.

SiteCharacterInfluence of Substituents
Carbonyl CarbonElectrophilicEnhanced by electron-withdrawing F and CF₃ groups.
Urea NitrogensNucleophilicAttenuated by resonance and inductive effects.
Aromatic RingElectrophilic (certain positions)Activated towards nucleophilic attack by CF₃ group.
Carbonyl OxygenNucleophilicSite for protonation and H-bonding.

Analysis of Chemical Stability and Potential Decomposition Pathways

The chemical stability of this compound is influenced by its susceptibility to hydrolysis and thermal decomposition.

Hydrolytic Stability: Phenylureas can undergo hydrolysis under both acidic and basic conditions, though often requiring elevated temperatures.

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This leads to the eventual cleavage of the amide bond, yielding 4-fluoro-2-(trifluoromethyl)aniline, ammonia, and carbon dioxide.

Basic Hydrolysis: In basic media, the hydroxide (B78521) ion can directly attack the electrophilic carbonyl carbon. The reaction proceeds via an addition-elimination mechanism. At very high pH, the aryl-NH group can be deprotonated, which may form an unreactive conjugate base, thus slowing the rate of hydrolysis.

The presence of the electron-withdrawing fluoro and trifluoromethyl groups is expected to influence the rate of hydrolysis. These groups make the carbonyl carbon more electrophilic and can affect the pKa of the urea protons.

Thermal Decomposition: Theoretical studies on the thermal decomposition of phenylureas suggest that the primary pathway is a four-center pericyclic reaction, leading to the formation of the corresponding isocyanate and amine. In the case of this compound, this would yield N-(4-fluoro-2-(trifluoromethyl)phenyl) isocyanate and ammonia. Initial bond fission is generally not a competitive pathway. The rate of this decomposition is dependent on the nature of the substituents on the nitrogen atoms.

Mechanistic Insights Derived from Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanistic details of organic reactions and understanding the electronic structure of molecules like this compound.

Computational studies on substituted phenylureas and related compounds provide quantitative insights into their properties:

Molecular Geometry: DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, revealing how the substituents affect the planarity of the urea and phenyl moieties. For instance, steric hindrance from the ortho-trifluoromethyl group could lead to a non-planar arrangement between the phenyl ring and the urea group.

Electronic Properties: Calculation of the HOMO and LUMO energies allows for the determination of the HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Charge Distribution: Mulliken and Natural Bond Orbital (NBO) analyses provide a quantitative picture of the charge distribution across the molecule, confirming the electrophilic and nucleophilic sites identified through qualitative reasoning.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecular surface. The red regions (negative potential) indicate sites prone to electrophilic attack, while the blue regions (positive potential) are susceptible to nucleophilic attack. For this compound, the MEP would be expected to show a highly negative potential around the carbonyl oxygen and a positive potential around the N-H protons.

While a specific computational study for this compound is not extensively reported in the literature, data from analogous fluorinated and trifluoromethyl-substituted aromatics and ureas provide a strong basis for predicting its behavior. For example, calculations on 4-(trifluoromethyl)benzylbromide have been used to analyze the effects of the CF₃ group on the electronic properties and reactivity of the benzene (B151609) ring. Similarly, studies on other fluorinated phenylureas confirm the significant influence of fluorine substitution on the electronic structure and subsequent reactivity.

Computational MethodInformation GainedRelevance to this compound
Density Functional Theory (DFT)Optimized geometry, vibrational frequencies.Predicts molecular structure and conformational preferences.
HOMO-LUMO AnalysisEnergy gap, indication of reactivity.A smaller gap suggests higher reactivity.
NBO/Mulliken Charge AnalysisAtomic charges, electron distribution.Quantifies electrophilic and nucleophilic character of atoms.
Molecular Electrostatic Potential (MEP)Maps of electrostatic potential.Visually identifies reactive sites for electrophilic and nucleophilic attack.

Advanced Topics and Future Research Directions

Emerging Synthetic Methodologies for Novel Fluorinated Urea (B33335) Scaffolds

The synthesis of fluorinated urea scaffolds has evolved significantly, moving towards more efficient, safer, and environmentally benign methods. Traditional methods often rely on hazardous reagents like phosgene (B1210022) and its equivalents. nih.gov However, recent advancements are paving the way for innovative synthetic strategies.

One of the most promising developments is the adoption of continuous-flow synthesis . acs.orgacs.orgvapourtec.com This technology offers several advantages over batch processing, including enhanced reaction control, improved safety, and scalability. acs.orgresearchgate.net For instance, a continuous-flow system using two sequential microreactors has been successfully employed for the synthesis of non-symmetrical ureas from tert-butoxycarbonyl protected amines under mild conditions and with short reaction times. acs.org Another innovative approach in flow chemistry utilizes carbon dioxide (CO2) as a C1 building block for the synthesis of non-symmetrical ureas, presenting a greener alternative to traditional methods. vapourtec.comresearchgate.net

The development of novel catalytic systems is another critical area of research. Transition-metal-catalyzed reactions are being explored for the direct C-F bond activation and functionalization, which could provide new pathways to previously inaccessible fluorinated compounds. mdpi.comosti.gov Furthermore, biocatalytic methods using enzymes for selective fluorination are gaining traction as a sustainable approach to synthesizing complex fluorinated molecules. cosmosmagazine.comresearchgate.net The use of safer phosgene substitutes, such as N,N'-Carbonyldiimidazole (CDI), is also becoming more widespread in the synthesis of urea derivatives, as it avoids the formation of chlorinated byproducts. nih.gov

Table 1: Comparison of Traditional and Emerging Synthetic Methodologies for Fluorinated Urea Scaffolds
MethodologyKey FeaturesAdvantagesChallenges
Traditional Batch Synthesis (using phosgene)Reaction of amines with phosgene or its equivalents. nih.govWell-established and versatile.Use of highly toxic reagents, formation of hazardous byproducts. nih.gov
Continuous-Flow SynthesisReactions are carried out in a continuously flowing stream. acs.orgvapourtec.comEnhanced safety, better reaction control, scalability, potential for automation. acs.orgresearchgate.netRequires specialized equipment, potential for clogging.
Catalytic Methods (e.g., transition metal catalysis)Utilization of catalysts to facilitate C-F bond formation or activation. mdpi.comHigh efficiency and selectivity, potential for novel transformations.Catalyst cost and stability, removal of catalyst from the final product.
Biocatalysis (Enzymatic Fluorination)Use of enzymes to catalyze fluorination reactions. cosmosmagazine.comresearchgate.netHigh selectivity, environmentally friendly, mild reaction conditions. cosmosmagazine.comLimited enzyme availability and stability, substrate scope can be narrow. researchgate.net
Safer Reagents (e.g., CDI)Replacement of hazardous reagents with safer alternatives. nih.govImproved safety profile, avoidance of toxic byproducts. nih.govMay have lower reactivity compared to traditional reagents.

Integration of Artificial Intelligence and Machine Learning in the Design and SAR Prediction of Fluorinated Phenylureas

Quantitative Structure-Activity Relationship (QSAR) modeling, a computational method that relates the chemical structure of a compound to its biological activity, has been significantly enhanced by the application of ML algorithms. acs.org Techniques such as Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), and Random Forests (RFs) have demonstrated high performance in QSAR model building for various chemical compounds. ijsmr.in Deep learning, a subset of ML, has shown particular promise in handling complex QSAR modeling tasks and can often outperform traditional statistical methods. nih.govnih.gov

These ML-based QSAR models can be trained on large datasets of existing fluorinated compounds to predict the activity of novel, untested molecules. This allows for the virtual screening of large chemical libraries to identify promising candidates for synthesis and further testing, thereby accelerating the drug discovery process. nih.gov Furthermore, the interpretation of these models, using methods like SHapley Additive exPlanations (SHAP), can provide valuable insights into the molecular features that are crucial for biological activity, guiding the rational design of more potent and selective compounds. digitellinc.com

The application of AI extends beyond SAR prediction to de novo drug design, where generative models can propose entirely new molecular structures with desired properties. nih.gov As more high-quality biological data becomes available, the predictive power and utility of AI and ML in the design of fluorinated phenylureas are expected to grow significantly.

Table 2: Application of Machine Learning Models in Drug Discovery and SAR Prediction
Machine Learning ModelApplication in Drug DiscoveryStrengthsLimitations
Artificial Neural Networks (ANN)QSAR modeling, prediction of physicochemical properties. ijsmr.inAbility to model complex non-linear relationships.Requires large datasets for training, can be a "black box" in terms of interpretability.
Support Vector Machines (SVM)Classification of active vs. inactive compounds, QSAR. ijsmr.inEffective in high-dimensional spaces, robust against overfitting with small datasets.Less effective on noisy datasets, computationally intensive for large datasets.
Random Forest (RF)QSAR modeling, feature selection. ijsmr.inHigh accuracy, robust to overfitting, provides feature importance.Can be biased towards features with more levels, may not be the best for very high-dimensional data.
Deep Learning (e.g., CNN, RNN)De novo drug design, QSAR prediction from molecular graphs or SMILES strings. nih.govnih.govchemrxiv.orgCan learn complex patterns directly from raw data, state-of-the-art performance in many tasks. nih.govRequires very large datasets, computationally expensive to train, interpretability can be challenging.

Advancements in Theoretical Chemistry for Understanding Fluorine-Containing Organic Molecules

Theoretical chemistry provides the fundamental framework for understanding the profound effects of fluorine substitution on the properties of organic molecules. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are central to these effects. wikipedia.orgworldscientific.comnumberanalytics.com

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure, reactivity, and spectroscopic properties of fluorinated compounds. worldscientific.com DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. worldscientific.com These calculations provide insights into how fluorine substitution influences the molecule's stability and reactivity. worldscientific.comresearchgate.net

Energy Decomposition Analysis (EDA) is another powerful computational tool that can be used to dissect the interactions between molecules, such as in a Diels-Alder reaction. nih.gov This method can help to elucidate the role of different energy components (e.g., electrostatic, steric, and orbital interactions) in determining the outcome of a reaction. nih.gov Such analyses have shown that the presence of fluorine can significantly alter the interaction and strain energies in transition states, thereby influencing the stereoselectivity of a reaction. nih.gov

Furthermore, theoretical studies are crucial for understanding the "ortho-fluorine effect," where a fluorine atom at the ortho position of an aromatic ring can significantly influence the reactivity and regioselectivity of reactions at adjacent positions. nih.gov Computational models have revealed that electrostatic interactions between the ortho-fluorine and a metal center in a catalyst can stabilize the transition state and direct the course of the reaction. nih.gov These theoretical advancements are vital for the rational design of new synthetic methods and for predicting the properties of novel fluorine-containing molecules.

Challenges and Opportunities in the Academic Research Landscape of Fluorinated Phenylurea Compounds

The field of fluorinated phenylurea research is rich with both challenges and opportunities that continue to drive innovation.

Challenges:

One of the primary challenges remains the development of practical and green synthetic methods for fluorination. acs.org Many existing methods rely on harsh reagents and conditions, and the development of more sustainable and selective fluorination techniques is a critical area of research. acs.orgnumberanalytics.com The supply chain for fluorinating agents, which often originates from calcium fluoride (B91410), can also present challenges in terms of accessibility and environmental impact. acs.orgacs.org

Another significant concern is the environmental persistence of some organofluorine compounds. numberanalytics.comacs.org The strength of the C-F bond, which imparts metabolic stability, also makes these compounds resistant to environmental degradation, leading to concerns about their bioaccumulation and potential long-term effects. numberanalytics.comnih.gov Recent studies have detected fluorinated pharmaceuticals in drinking water, highlighting the need to design molecules that are both effective and biodegradable. thenewlede.org

Opportunities:

Despite these challenges, the opportunities in this field are vast. The unique properties imparted by fluorine make fluorinated compounds highly valuable in the development of new pharmaceuticals and agrochemicals. wikipedia.orgnumberanalytics.comnumberanalytics.comnih.gov It is estimated that approximately 20% of all pharmaceuticals and over 50% of agrochemicals contain fluorine. cosmosmagazine.comwikipedia.orgresearchgate.net The introduction of fluorine can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. numberanalytics.com

There are significant opportunities for innovation in organofluorine chemistry, including the development of novel fluorinating agents and advances in catalytic fluorination. numberanalytics.com The exploration of fluorinated compounds for untapped therapeutic areas, such as infectious diseases, oncology, and neurological disorders, holds great promise. numberanalytics.com Furthermore, the integration of fluorinated agrochemicals with precision agriculture technologies could lead to more sustainable and efficient crop protection strategies. numberanalytics.com The continued exploration of the unique chemical space occupied by fluorinated phenylureas is expected to yield novel compounds with significant societal benefits.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [4-Fluoro-2-(trifluoromethyl)phenyl]urea, and how can reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via urea formation using 4-fluoro-2-(trifluoromethyl)phenyl isocyanate and ammonia or amines under reflux in polar aprotic solvents (e.g., acetonitrile). Reaction time (typically 3–6 hours) and stoichiometric ratios are critical for optimizing yield. Side reactions, such as incomplete isocyanate conversion, can be mitigated by monitoring with thin-layer chromatography (TLC) or in situ IR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Proton nuclear magnetic resonance (¹H NMR) is essential for confirming the urea NH protons (δ ~6.5–8.5 ppm) and aromatic fluorine coupling patterns. Fluorine-19 NMR can resolve trifluoromethyl (CF₃) and fluoro (F) substituents. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography (e.g., SHELXL refinement) provides definitive structural confirmation if crystals are obtainable .

Advanced Research Questions

Q. How do the electronic effects of the 4-fluoro and trifluoromethyl groups influence the compound’s reactivity and biological interactions?

  • Methodological Answer : The electron-withdrawing CF₃ group enhances electrophilicity at the urea carbonyl, increasing hydrogen-bonding potential with biological targets (e.g., kinases or receptors). The fluorine atom modulates lipophilicity (logP) and metabolic stability. Computational studies (DFT or molecular docking) can quantify these effects by analyzing frontier molecular orbitals (FMOs) and binding affinities .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or target specificity. Reproducibility requires standardizing protocols (e.g., using DMSO stock solutions ≤0.1% v/v). Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays). Consider off-target effects via kinome-wide profiling or proteomic screening .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodological Answer : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations predict how substituent modifications (e.g., replacing CF₃ with OCF₃) affect binding to specific targets (e.g., kinase ATP pockets). Tools like Schrödinger Suite or AutoDock Vina optimize scaffold interactions while minimizing toxicity risks. Validate predictions with SAR studies .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

  • Methodological Answer : Poor crystal growth due to flexible urea moieties can be mitigated by co-crystallization with target proteins or using cryoprotectants (e.g., glycerol). SHELXD/SHELXE software aids in solving phase problems for twinned or low-resolution data. High-flux synchrotron sources improve data quality for weakly diffracting crystals .

Methodological Considerations

  • Data Reproducibility : Document solvent purity, temperature gradients, and anhydrous conditions to minimize batch-to-batch variability.
  • Safety Protocols : Fluorinated compounds may release HF under harsh conditions; use fluoropolymer-coated labware and conduct reactions in fume hoods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.